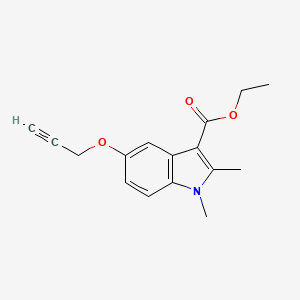![molecular formula C24H14ClNO5S4 B11630443 4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11630443.png)
4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(5Z)-4-oxo-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-3-yl]propanoate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle est un composé organique complexe comportant plusieurs groupes fonctionnels, notamment des motifs benzoxathiol, thiazolidine et thiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[(5Z)-4-oxo-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-3-yl]propanoate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle implique généralement des réactions organiques en plusieurs étapes. Les étapes clés comprennent :
Formation du motif benzoxathiol : Ceci peut être réalisé par cyclisation du 2-chlorophényl thiol avec des réactifs appropriés dans des conditions contrôlées.
Synthèse du cycle thiazolidine : Ceci implique la réaction du thiophène-2-carbaldéhyde avec la thiosemicarbazide, suivie d’une cyclisation.
Réactions de couplage : La dernière étape implique le couplage des intermédiaires benzoxathiol et thiazolidine en utilisant des réactions d’estérification ou d’amidation dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des motifs thiophène et thiazolidine.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans la structure.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire au niveau des cycles aromatiques et du cycle thiazolidine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, l’activité biologique potentielle du composé est intéressante. Il peut servir de composé de tête pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Médecine
Les applications médicales du composé comprennent son utilisation potentielle comme agent anti-inflammatoire, antimicrobien ou anticancéreux. La recherche est en cours pour explorer son efficacité et sa sécurité dans divers domaines thérapeutiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que la conductivité ou la fluorescence. Il peut également trouver des applications dans la production de produits chimiques spécialisés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mécanisme D'action
Le mécanisme d’action du 3-[(5Z)-4-oxo-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-3-yl]propanoate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les multiples groupes fonctionnels du composé lui permettent d’engager diverses interactions de liaison, inhibant ou modulant potentiellement l’activité de ses cibles. Les voies exactes et les cibles moléculaires font l’objet de recherches continues.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle
- Propanoate de 3-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle
- 3-(thiophène-2-yl)propanoate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle
Unicité
Par rapport aux composés similaires, le 3-[(5Z)-4-oxo-5-(thiophène-2-ylméthylidène)-2-thioxo-1,3-thiazolidin-3-yl]propanoate de 4-(2-chlorophényl)-2-oxo-1,3-benzoxathiol-5-yle se distingue par sa combinaison unique de groupes fonctionnels.
Propriétés
Formule moléculaire |
C24H14ClNO5S4 |
|---|---|
Poids moléculaire |
560.1 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C24H14ClNO5S4/c25-15-6-2-1-5-14(15)20-16(7-8-17-21(20)35-24(29)31-17)30-19(27)9-10-26-22(28)18(34-23(26)32)12-13-4-3-11-33-13/h1-8,11-12H,9-10H2/b18-12- |
Clé InChI |
DIIKLWQGEAIVON-PDGQHHTCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)/C(=C/C5=CC=CS5)/SC4=S)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)C(=CC5=CC=CS5)SC4=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11630363.png)
![Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11630368.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630379.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11630439.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)
